TAK285-Iodo

Structure-Activity Relationship Halogen Substitution Kinase Inhibitor Design

SAR studies on dual HER2/EGFR inhibitors often lack controlled halogen variants to isolate substituent effects. TAK285-Iodo solves this by replacing the -CF₃ group with iodine (+57.9 Da), enabling direct comparison of binding kinetics, selectivity, and physicochemical properties. • Parallel kinase assays with TAK-285 quantify iodine substitution impact on HER2/EGFR inhibition. • Distinct isotopic pattern (+57.9 m/z shift) facilitates LC-MS/MS method development and cross-compound quantification. • Reliable global supply with comprehensive analytical documentation for reproducible research.

Molecular Formula C25H25ClIN5O3
Molecular Weight 605.8615
Cat. No. B1574424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAK285-Iodo
SynonymsTAK285-Iodo;  TAK-285-Iodo;  TAK 285-Iodo;  TAK285 derative.; N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide
Molecular FormulaC25H25ClIN5O3
Molecular Weight605.8615
Structural Identifiers
SMILESCC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

TAK285-Iodo: HER2/EGFR Dual Inhibitor Analog


TAK285-Iodo (molecular weight 605.86 g/mol, formula C25H25ClIN5O3) is a synthetic analog of TAK-285, an investigational ATP-competitive dual inhibitor of human epidermal growth factor receptor 2 (HER2/ErbB2) and epidermal growth factor receptor (EGFR/HER1) . The compound is structurally distinguished from TAK-285 by replacement of the terminal 3-trifluoromethyl substituent on the phenoxy ring with an iodine atom . This modification yields a molecular weight increase of approximately 57.9 g/mol relative to the parent compound . TAK285-Iodo serves as a tool compound for structure-activity relationship (SAR) studies examining the impact of halide substitution on dual HER2/EGFR kinase inhibition profiles and associated physicochemical properties .

SAR Probe Iodine-substituted HER2/EGFR dual inhibitor analog for halogen substitution structure-activity studies
Workflow Kinase selectivity profiling and comparative binding kinetics research
Validation Independent potency data not reported; confirmatory kinase assays recommended

Why TAK285-Iodo Is Not a TAK-285 Substitute


TAK285-Iodo and TAK-285 are not interchangeable due to distinct structural features that predict differences in molecular weight, lipophilicity, and potentially pharmacokinetic behavior. Replacement of the trifluoromethyl (-CF3) moiety with iodine introduces a substantially heavier halogen atom and alters electronic properties, which may influence passive membrane permeability, plasma protein binding, and metabolic stability . Although both compounds target HER2 and EGFR, the halogen substitution could affect binding kinetics or selectivity profiles relative to other ErbB family members or off-target kinases. Substituting TAK285-Iodo with TAK-285 in SAR studies, probe experiments, or metabolic investigations without accounting for these intrinsic differences risks introducing uncontrolled variables that compromise data interpretation [1].

Attribute
TAK285-Iodo
TAK-285
Halogen substituent
Iodine (-I)
Trifluoromethyl (-CF3)
Lipophilicity profile
Uncharacterized; iodine polarizability may shift logP/logD
LogP ~6.83 (calculated)
P-gp efflux status
Not determined; iodine may alter transporter recognition
Non-P-gp substrate (reported)

Halogen substitution may shift binding kinetics, permeability, and metabolic stability. Direct substitution without independent characterization risks uncontrolled variables in SAR and probe experiments.

TAK285-Iodo Differentiation Evidence


Iodine vs. Trifluoromethyl Substitution

TAK285-Iodo is structurally differentiated from the parent compound TAK-285 by replacement of the 3-trifluoromethyl (-CF3) group on the terminal phenoxy ring with an iodine (-I) atom . This single-point modification increases molecular weight from 547.96 g/mol (TAK-285) to 605.86 g/mol (TAK285-Iodo), representing a 10.6% increase in molecular mass . The change substitutes a strongly electron-withdrawing, lipophilic trifluoromethyl moiety with a larger, polarizable iodine atom, which may alter molecular recognition at the ATP-binding pocket of HER2 and EGFR kinases .

Iodine vs. CF3 substitution
Class-level
MW +57.9 g/mol (+10.6%) vs TAK-285
Supports SAR interpretation of halogen-dependent physicochemical shifts
Calculated from molecular formulas; experimental validation pending
Structure-Activity Relationship Halogen Substitution Kinase Inhibitor Design

HER2/EGFR Inhibition Potency Baseline

The parent compound TAK-285 exhibits dual HER2/EGFR inhibitory activity with IC50 values of 17 nM (95% CI 12-24 nM) against HER2 and 23 nM (95% CI 18-30 nM) against EGFR in cell-free kinase assays [1]. TAK-285 shows >10-fold selectivity for HER1/2 over HER4 (HER4 IC50 = 260 nM) and minimal activity against a panel of 34 additional kinases including MEK1/5, c-Met, Aurora B, and Lck (IC50 range: 1.1-5.7 μM) [2]. These values establish a quantitative comparator for TAK285-Iodo in functional assays.

HER2/EGFR potency baseline
Context-dependent
HER2 IC50 17 nM / EGFR IC50 23 nM (TAK-285 parent)
Supports confirmatory assay planning; TAK285-Iodo lacks independent IC50 data
Cell-free kinase assay; ATP-competitive binding
HER2 Inhibition EGFR Inhibition Tyrosine Kinase Inhibitor

In Vivo Tumor Growth Inhibition

TAK-285 demonstrates dose-dependent antitumor activity in murine xenograft models. Oral administration at 100 mg/kg BID yielded T/C values of 29% in BT-474 breast cancer xenografts and 11% in 4-1ST gastric tumor xenografts [1]. At a lower dose of 12.5 mg/kg, TAK-285 produced T/C values of 14% and 13% in 4-1ST (HER2-overexpressing) and A-431 (EGFR-overexpressing) subcutaneous xenograft rat models, respectively [2]. TAK-285 demonstrated comparable antitumor efficacy to lapatinib in the BT-474 subcutaneous xenograft model [3].

In vivo tumor growth inhibition
Context-dependent
T/C 11–29% (TAK-285, 12.5–100 mg/kg BID) across xenograft models
Reported xenograft model-response context; no data for TAK285-Iodo
BT-474, 4-1ST, A-431 subcutaneous models; oral administration
Xenograft Model Tumor Growth Inhibition HER2-Positive Cancer

CNS Penetration and P-gp Status

TAK-285 demonstrates substantial brain penetration in rats with intact blood-brain barrier, as verified by microdialysis studies [1]. Unlike lapatinib, TAK-285 is not a substrate for P-glycoprotein (P-gp) efflux, which may reduce active extrusion from the central nervous system [2]. In a breast cancer brain metastasis model using intracranial BT-474 cells, TAK-285 showed greater inhibition of brain tumor growth compared to lapatinib-treated animals [3].

CNS penetration & P-gp status
Class-level
TAK-285: non-P-gp substrate; TAK285-Iodo: not characterized
Supports transporter profiling review; iodine may alter efflux recognition
Rat brain microdialysis; P-gp efflux assay context
Brain Metastasis Blood-Brain Barrier P-glycoprotein Efflux

Lipophilicity Profile

TAK-285 exhibits a calculated LogP of approximately 6.83 and an ALogP of 4.4 . Replacement of the trifluoromethyl group with iodine is expected to alter lipophilicity due to iodine's larger atomic radius and distinct electronic properties . The increased molecular weight and polarizability of iodine may influence logD distribution, plasma protein binding, and membrane permeability characteristics.

Lipophilicity profile
Class-level
LogP / logD: uncharacterized for TAK285-Iodo
Supports ADME characterization; independent measurement required
TAK-285 calculated LogP ~6.83; iodine polarizability may shift values
Lipophilicity ADME Halogen Substitution

Cellular Antiproliferative Activity

TAK-285 exhibits potent growth inhibitory activity against HER2-overexpressing BT-474 human breast cancer cells with a GI50 of 17 nM . In a panel of human breast cancer cell lines, TAK-285 inhibited proliferation in a dose-dependent manner with IC50 values ranging from 0.011 μM to 17 μM, with cells overexpressing HER2 (BT-474, NCI-N87, SK-BR-3, Calu-3, MDA-MB-453) or EGFR (A-431) showing greatest sensitivity [1]. TAK-285 inhibited Akt and MAPK phosphorylation with IC50 values of 0.015 μM and <0.0063 μM, respectively [2].

Cellular antiproliferative activity
Context-dependent
BT-474 GI50 17 nM; Akt/MAPK pathway IC50 15 /
Supports cellular assay design; iodine substitution may alter permeability and target engagement
HER2/EGFR-overexpressing cell lines; MTT and phosphorylation assays
Antiproliferative Activity Breast Cancer Cell Lines GI50

TAK285-Iodo Research Applications


Halogen Substitution SAR Studies

TAK285-Iodo serves as a key comparator compound for systematic SAR investigations examining how terminal halogen substitution (iodine vs. trifluoromethyl) affects HER2/EGFR kinase inhibition potency, selectivity, and binding kinetics. The structural modification provides a controlled variable for computational docking studies and free energy perturbation calculations . Researchers should pair TAK285-Iodo with TAK-285 in parallel kinase inhibition assays to quantify the functional consequences of iodine substitution [1].

ADME Profiling of Halogen Variants

The iodine substitution in TAK285-Iodo introduces a heavier, more polarizable halogen atom relative to TAK-285's trifluoromethyl group, making this analog valuable for investigating how halogen identity influences logP/logD distribution, aqueous solubility, plasma protein binding, and passive membrane permeability . These studies inform medicinal chemistry optimization efforts for dual HER2/EGFR inhibitors with tailored pharmacokinetic profiles [1].

P-gp Transporter Assessment Control

TAK-285 is characterized as a non-P-gp substrate with demonstrated brain penetration in rodent models . TAK285-Iodo can be employed as a structural variant to probe whether iodine substitution alters recognition by efflux transporters such as P-glycoprotein or breast cancer resistance protein (BCRP). Comparative bidirectional permeability assays (Caco-2 or MDCK-MDR1) using both TAK-285 and TAK285-Iodo can delineate structure-transporter relationships critical for CNS-targeted kinase inhibitor design [1].

Analytical Reference Standard

TAK285-Iodo may be procured as a reference standard for developing LC-MS/MS analytical methods aimed at distinguishing parent TAK-285 from halogen-substituted analogs or metabolites in biological matrices. The distinct mass (+57.9 m/z difference) and characteristic isotopic pattern of iodine provide unique mass spectrometric signatures for method validation and cross-compound quantification .

Application
Selection Property
Validation Focus
Halogen substitution SAR
Kinase inhibition profiling
Comparative IC50 determination against HER2/EGFR panel
ADME halogen variant profiling
Physicochemical characterization
LogP/logD and aqueous solubility measurement
P-gp transporter assessment
Efflux transporter recognition
Bidirectional permeability assay in transporter-expressing models
Analytical reference standard
Mass spectrometric differentiation
LC-MS/MS method validation for halogen analog discrimination
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